molecular formula C11H17NO2 B1340619 1-Boc-2-Ethynylpyrrolidine CAS No. 316141-37-4

1-Boc-2-Ethynylpyrrolidine

Cat. No.: B1340619
CAS No.: 316141-37-4
M. Wt: 195.26 g/mol
InChI Key: MKFYNQAKTJFISL-UHFFFAOYSA-N
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Description

. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethynyl group attached to the second carbon of the pyrrolidine ring. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines.

Preparation Methods

1-Boc-2-Ethynylpyrrolidine can be synthesized through various synthetic routes. One common method involves the reduction of N-Boc-D-proline methyl ester using diisobutylaluminum hydride (DIBAL-H) followed by the addition of dimethyl (1-diazo-2-oxopropyl)phosphonate . The reaction is typically carried out in a dry ice-acetone bath at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Boc-2-Ethynylpyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Boc-2-Ethynylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-2-Ethynylpyrrolidine involves its interaction with molecular targets through its ethynyl and Boc-protected amine groups. The ethynyl group can participate in various chemical reactions, while the Boc group protects the amine functionality during synthetic transformations. The specific pathways and molecular targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

1-Boc-2-Ethynylpyrrolidine can be compared with other similar compounds such as:

Properties

IUPAC Name

tert-butyl 2-ethynylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFYNQAKTJFISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563402
Record name tert-Butyl 2-ethynylpyrrolidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316141-37-4
Record name 1,1-Dimethylethyl 2-ethynyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316141-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-ethynylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-ethynylpyrrolidine-1-carboxylate
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Synthesis routes and methods

Procedure details

To a stirred cold (minus 78° C.) solution of l-(tert-butoxycarbonyl)-2-(2,2-dibromoethenyl) pyrrolidine (7.81 g, 22 mmol) in THF (200 mL) was added n-BuLi (1.59 M in hexane, 28 mL, 44 mmol) over 10 min, and the stirring was continued for 2 hr at the same temp. The reaction was quenched by the addition of sat. NH4Cl and extracted with EtOAc. The extract was washed with brine, dried over MgSO4, and evaporated. The residue was chromatographed on silica-gel with n-hexane-AcOEt (10:1, v/v) as eluent to give 4.15 g (97%) 1-(tert-butoxycarbonyl)-2-ethynyl pyrrolidine as a light yellow oil. 1H-NMR (CDCl3) δ 1.48 (9 H, s), 1.82–2.21 (4 H, m), 3.30–3.45 (2 H, m), 4.41–4.52 (1 H, m).
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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